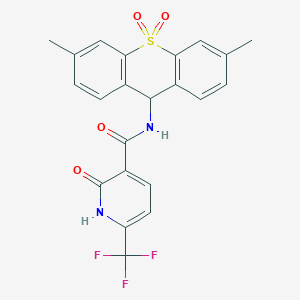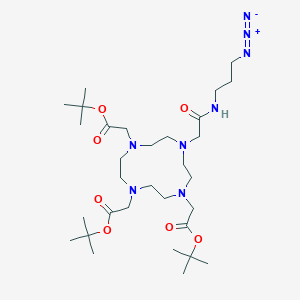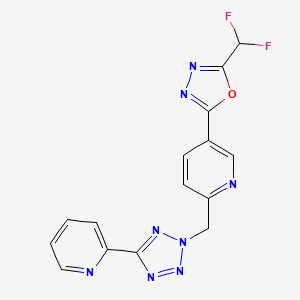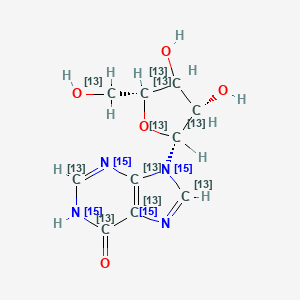
Stauntoside M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stauntoside M is a steroidal glycoside isolated from the roots of Cynanchum stauntonii, a perennial medicinal herb from the family Asclepiadaceae . This compound is part of a group of steroidal glycosides known for their diverse biological activities, including hypolipidemic and antitumor properties .
Métodos De Preparación
Stauntoside M is typically isolated from the roots of Cynanchum stauntonii using ethanol extraction methods . The isolation process involves extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
Análisis De Reacciones Químicas
Stauntoside M, like other steroidal glycosides, can undergo various chemical reactions. These include:
Reduction: This reaction involves the addition of hydrogen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Stauntoside M has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
The mechanism of action of Stauntoside M involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and cell proliferation . For example, Stauntoside B, a related compound, inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and extracellular signal-regulated kinase (ERK) mitogen-activated protein kinase (MAPK) pathways, leading to reduced macrophage activation . Similar mechanisms may be involved in the action of this compound.
Comparación Con Compuestos Similares
Stauntoside M is part of a group of steroidal glycosides that includes Stauntosides L, N, and other related compounds . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For example:
Stauntoside L: Another steroidal glycoside with similar biological activities but different structural features.
Stauntoside N: Known for its unique structural characteristics and distinct biological activities.
Anhydrohirundigenin monothevetoside: A known C21 steroidal glycoside with different biological properties.
This compound stands out due to its specific structural features and unique biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C48H74O18 |
|---|---|
Peso molecular |
939.1 g/mol |
Nombre IUPAC |
(4S,5R,8S,13R,16S,19R,22R)-8-[(2R,3R,4R,5R,6R)-3-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |
InChI |
InChI=1S/C48H74O18/c1-22-39(50)32(53-7)18-36(58-22)65-42-24(3)60-37(19-33(42)54-8)64-41-23(2)59-35(17-31(41)49)66-43-25(4)61-46(40(51)44(43)55-9)62-28-14-15-47(5)27(16-28)11-12-29-30(47)13-10-26-20-56-48(6)38(26)34(21-57-48)63-45(29)52/h11,20,22-25,28-44,46,49-51H,10,12-19,21H2,1-9H3/t22-,23+,24+,25+,28-,29+,30-,31-,32+,33-,34+,35-,36+,37-,38+,39-,40+,41+,42+,43+,44+,46-,47-,48-/m0/s1 |
Clave InChI |
XZZXTWRCDXKARX-FZVKLLSPSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4OC)O)O[C@H]5CC[C@@]6([C@H]7CCC8=CO[C@@]9([C@H]8[C@@H](CO9)OC(=O)[C@@H]7CC=C6C5)C)C)C)C)C)OC)O |
SMILES canónico |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3O)OC4C(OC(C(C4OC)O)OC5CCC6(C7CCC8=COC9(C8C(CO9)OC(=O)C7CC=C6C5)C)C)C)C)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)


![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)





![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)



